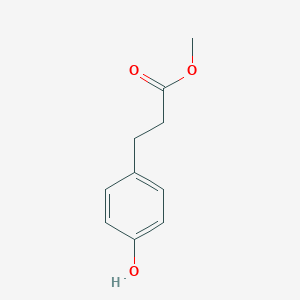

Methyl 3-(4-hydroxyphenyl)propionate

Overview

Description

“Methyl 3-(4-hydroxyphenyl)propionate” is a chemical compound that has been reported to be responsible for biological nitrification inhibition in sorghum . It may also be used in the enzymatic coupling of saccharides to protein .

Synthesis Analysis

The synthesis of “Methyl 3-(4-hydroxyphenyl)propionate” has been studied and improved. The yield of traditional methods which used sodium methylate as a catalyst was 75%~85%. When KOH was used as a catalyst, under the reaction condition of material ratio: n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after the crystallization in methanol, filtration and desiccation, the white products were obtained (the average yield of 95%) .Molecular Structure Analysis

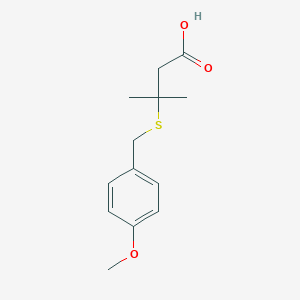

The structure of “Methyl 3-(4-hydroxyphenyl)propionate” contains a phenolic group with the OH being coplanar with the phenyl ring . The structure exhibits significant hydrogen bonding between the O—H group of one molecule and the CO group of an adjacent one .Chemical Reactions Analysis

“Methyl 3-(4-hydroxyphenyl)propionate” modulates the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves . In addition to modulating carbon/nitrogen metabolism, many genes involved in phenylpropanoid metabolism were also modulated by this compound .Physical And Chemical Properties Analysis

“Methyl 3-(4-hydroxyphenyl)propionate” is a white transparent low melting mass . Its melting point is 39-41 °C (lit.) and boiling point is 108 °C/11 mmHg (lit.) .Scientific Research Applications

Modulation of Plant Growth and Secondary Metabolite Accumulation

“Methyl 3-(4-hydroxyphenyl)propionate” (MHPP) has been found to modulate plant growth and secondary metabolite accumulation in Perilla frutescens , a type of medicinal and edible plant . MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings . It also modulates the growth and metabolism of leaves and roots in distinct pathways .

Nitrification Inhibition

MHPP functions as a nitrification inhibitor in soil . It reduces nitrogen loss by suppressing soil nitrification . This property makes it a valuable tool for managing nitrogen levels in agricultural settings .

Modulation of Root System Architecture (RSA)

MHPP modulates RSA by inhibiting primary root elongation and promoting lateral root formation . This modulation of RSA can have significant impacts on plant health and productivity .

Interference with Auxin Signaling via the NO/ROS Pathway

MHPP interferes with auxin signaling via the nitric oxide (NO) / reactive oxygen species (ROS) pathway . This interference can modulate root development and potentially other aspects of plant growth .

Induction of Glucosinolate Accumulation

MHPP has been found to significantly induce the accumulation of glucosinolates in roots . Glucosinolates are secondary metabolites that play a role in plant defense against herbivores and pathogens .

Preparation of G Protein-Coupled Receptor 40 Agonists

MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists . These agonists have potential applications as antidiabetic agents .

Enzymatic Coupling of Saccharides to Protein

MHPP may be used in the enzymatic coupling of saccharides to protein . This could have applications in the production of glycoproteins, which are proteins that have sugar molecules attached to them .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMJHXWXCMGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204550 | |

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-hydroxyphenyl)propionate | |

CAS RN |

5597-50-2 | |

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxybenzenepropanoic acid methyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAT13AU7XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

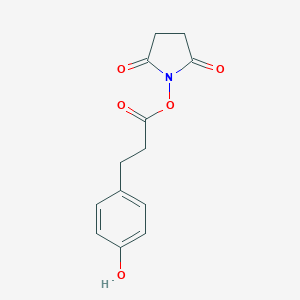

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.